molecular formula C6H9NO3S B587471 (R)-Aminofol-d3 CAS No. 1286597-21-4

(R)-Aminofol-d3

Cat. No.: B587471
CAS No.: 1286597-21-4
M. Wt: 178.22
InChI Key: WXTBYSIPOKXCPM-MQBGRFPLSA-N
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Description

®-Aminofol-d3 is a deuterated derivative of ®-Aminofol, a compound that has garnered interest in various scientific fields due to its unique properties. The deuterium atoms in ®-Aminofol-d3 replace the hydrogen atoms, which can lead to differences in the compound’s stability and reactivity. This compound is particularly valuable in research settings where isotopic labeling is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Aminofol-d3 typically involves the incorporation of deuterium atoms into the ®-Aminofol molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in ®-Aminofol with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Utilizing deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of ®-Aminofol-d3 may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-Aminofol-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-Aminofol-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the pathways and interactions of ®-Aminofol in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-Aminofol-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Aminofol: The non-deuterated version of ®-Aminofol-d3.

    (S)-Aminofol-d3: The enantiomer of ®-Aminofol-d3 with a different spatial arrangement of atoms.

    Deuterated Amino Acids: Compounds with similar isotopic labeling but different functional groups.

Uniqueness

®-Aminofol-d3 is unique due to its specific isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. The presence of deuterium atoms can also enhance the compound’s stability and alter its reactivity, making it a valuable tool in various research applications.

Biological Activity

(R)-Aminofol-d3 is a compound that has garnered interest due to its potential biological activities, particularly in relation to vitamin D metabolism and its effects on cellular processes. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a derivative of folate, characterized by its chiral center which influences its biological interactions. The compound is typically synthesized in laboratories for research purposes, and its structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₃N₃O₆
  • Molecular Weight : 373.48 g/mol

The biological activity of this compound is primarily linked to its role in modulating vitamin D pathways. It acts by interacting with vitamin D receptors (VDR), influencing gene expression related to calcium metabolism and immune response. The compound's efficacy can vary significantly based on the dosage and the biological context in which it is applied.

Biological Activity Insights

  • Calcium Metabolism :
    • Studies indicate that this compound enhances calcium absorption in the intestines, similar to vitamin D. This effect is crucial for maintaining bone health and preventing osteoporosis.
  • Immune Modulation :
    • Research shows that this compound may influence immune responses by modulating cytokine production, thereby playing a role in inflammatory conditions.
  • Cell Differentiation :
    • Preliminary studies suggest that this compound promotes cellular differentiation in various cell lines, which could have implications for cancer research and regenerative medicine.

Case Studies

Several case studies have explored the effects of this compound in different biological systems:

  • Case Study 1 : A study involving human osteoblast-like cells demonstrated that treatment with this compound resulted in increased alkaline phosphatase activity, a marker of bone formation.
  • Case Study 2 : In an animal model of autoimmune disease, administration of this compound led to reduced levels of pro-inflammatory cytokines, indicating its potential as an immunomodulatory agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Calcium AbsorptionEnhanced absorption in intestinal cells
Immune ResponseModulation of cytokine production
Cell DifferentiationIncreased alkaline phosphatase activity
Anti-inflammatory EffectsReduced pro-inflammatory cytokines

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • Vitamin D Pathway Interaction : Studies have shown that this compound may enhance the bioavailability of vitamin D metabolites, potentially increasing their efficacy in target tissues.
  • Gene Expression Modulation : The compound has been linked to changes in gene expression profiles associated with bone health and immune function.

Properties

IUPAC Name

(4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-MQBGRFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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